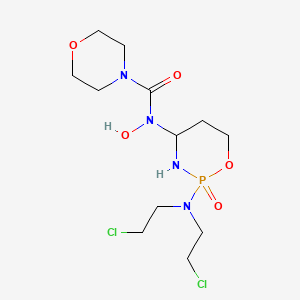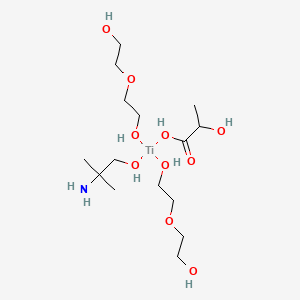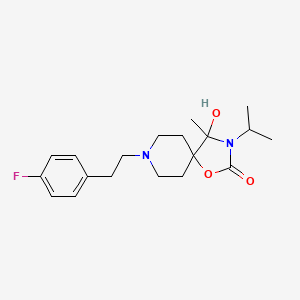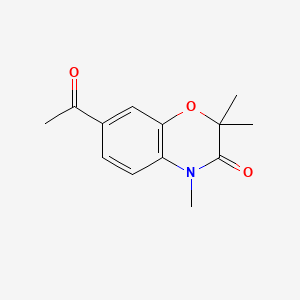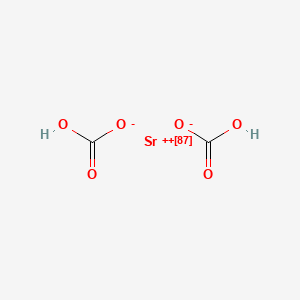
Cinnolinium, 6-bromo-2-(carboxymethyl)-4-hydroxy-, inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnolinium, 6-bromo-2-(carboxymethyl)-4-hydroxy-, inner salt is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a bromine atom, a carboxymethyl group, and a hydroxy group attached to a cinnolinium core. The inner salt form indicates that it exists in a zwitterionic state, where the molecule has both positive and negative charges.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cinnolinium, 6-bromo-2-(carboxymethyl)-4-hydroxy-, inner salt typically involves multi-step organic reactions. One common method includes the bromination of a cinnoline derivative followed by carboxymethylation and hydroxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Cinnolinium, 6-bromo-2-(carboxymethyl)-4-hydroxy-, inner salt undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a de-brominated cinnolinium compound.
Substitution: Formation of various substituted cinnolinium derivatives depending on the nucleophile used.
Scientific Research Applications
Cinnolinium, 6-bromo-2-(carboxymethyl)-4-hydroxy-, inner salt has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cinnolinium, 6-bromo-2-(carboxymethyl)-4-hydroxy-, inner salt involves its interaction with specific molecular targets. The bromine and hydroxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The carboxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- Cinnolinium, 6-chloro-2-(carboxymethyl)-4-hydroxy-, inner salt
- Cinnolinium, 6-fluoro-2-(carboxymethyl)-4-hydroxy-, inner salt
- Cinnolinium, 6-iodo-2-(carboxymethyl)-4-hydroxy-, inner salt
Uniqueness
Cinnolinium, 6-bromo-2-(carboxymethyl)-4-hydroxy-, inner salt is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable compound for specific applications.
Properties
CAS No. |
158631-52-8 |
|---|---|
Molecular Formula |
C10H7BrN2O3 |
Molecular Weight |
283.08 g/mol |
IUPAC Name |
2-(6-bromo-4-oxo-1H-cinnolin-2-ium-2-yl)acetate |
InChI |
InChI=1S/C10H7BrN2O3/c11-6-1-2-8-7(3-6)9(14)4-13(12-8)5-10(15)16/h1-4H,5H2,(H-,12,14,15,16) |
InChI Key |
JWFSDXBTELHACZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=[N+](N2)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



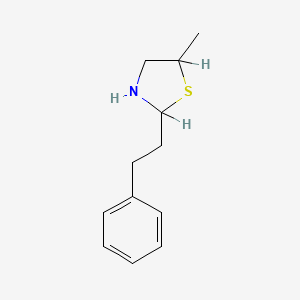
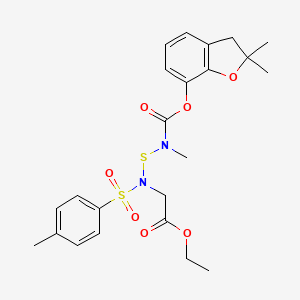
![disodium;2,20-dichloro-4,22-dioxa-18,36-diazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(36),2,5(17),6,8(13),9,11,15,18,20,23(35),24,26,28,30,33-hexadecaene-11,12-disulfonate](/img/structure/B12713697.png)

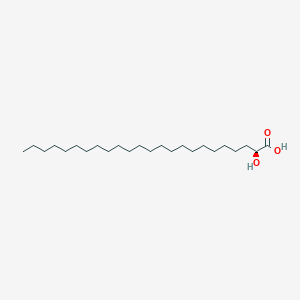
![3,8-dimethyl-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12713708.png)
